molecular formula C9H8ClN3O B178677 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 106447-88-5

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B178677
CAS No.: 106447-88-5
M. Wt: 209.63 g/mol
InChI Key: LBQCHNHCZQWITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at the N1 position, a chlorine atom at C4, and a formyl (-CHO) group at C5. Its molecular formula is C₉H₈ClN₃O, with a molecular weight of 209.64 g/mol (estimated based on structural analogs) . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for constructing tricyclic or tetracyclic heterocyclic systems via condensation reactions .

The synthesis of this compound often involves Vilsmeier-Haack formylation or oxidation of precursor esters. For instance, ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 30720-25-3) can serve as a precursor, where the ester group is oxidized to a carbaldehyde . The presence of the aldehyde group enhances reactivity, enabling further functionalization for drug discovery .

Properties

IUPAC Name

4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-2-13-9-7(4-12-13)8(10)6(5-14)3-11-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCHNHCZQWITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Pyridine Derivatives

A common approach involves reacting 3-aminopyridine derivatives with α,β-unsaturated ketones or aldehydes. For instance, condensation of 3-amino-4-chloropyridine with ethyl propiolate under acidic conditions yields the pyrazolo[3,4-b]pyridine core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the ketone, followed by cyclization.

Key Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: HCl or H2SO4

Palladium-Catalyzed Cross-Coupling Reactions

Modern methods employ palladium catalysts to construct the bicyclic system. For example, Suzuki-Miyaura coupling between a halogenated pyrazole and a boronic acid-functionalized pyridine fragment enables regioselective ring closure. This method offers superior control over substituent placement but requires stringent anhydrous conditions.

Formylation at Position 5

Installing the aldehyde group poses challenges due to the reactivity of the pyrazolo[3,4-b]pyridine system. Two validated methods include:

Vilsmeier-Haack Formylation

This method employs DMF and POCl3 to generate the chloroiminium ion, which electrophilically substitutes at position 5. Subsequent hydrolysis yields the aldehyde.

Stepwise Protocol :

  • Cool DMF (3 eq) and POCl3 (3 eq) to 0°C.

  • Add the 4-chloro-1-ethylpyrazolo[3,4-b]pyridine intermediate (1 eq) and stir at 60°C for 4 hours.

  • Quench with aqueous NaOH and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Critical Parameters :

  • Temperature control prevents over-chlorination.

  • Excess DMF improves regioselectivity.

Oxidation of a Hydroxymethyl Precursor

An alternative route involves oxidizing a 5-hydroxymethyl intermediate using manganese dioxide (MnO2) or pyridinium chlorochromate (PCC).

Reaction Setup :

  • Substrate: 5-(hydroxymethyl)-4-chloro-1-ethylpyrazolo[3,4-b]pyridine

  • Oxidant: MnO2 (5 eq) in dichloromethane

  • Time: 12 hours at room temperature

  • Yield: 65–75%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactors

Patented methods describe tubular reactors for the cyclocondensation step, reducing reaction time from hours to minutes. Key advantages include:

  • Enhanced heat transfer for exothermic steps.

  • Consistent product quality via automated parameter control.

Solvent Recycling

Ethanol and DMF are recovered via distillation and reused, lowering production costs by 20–30%.

Comparative Analysis of Methods

Method Yield Purity Scalability
Vilsmeier-Haack60–70%>95%Moderate
Hydroxymethyl Oxidation65–75%>98%High
Continuous Flow Cyclization80%>99%Industrial

Data synthesized from patent literature and chemical databases .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde largely depends on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is highly modular, with substituent variations significantly influencing chemical properties and bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Method Reference
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Cl (C4), Ethyl (N1), CHO (C5) High reactivity for condensation; antiviral intermediate Vilsmeier-Haack, ester oxidation
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Cl (C6), Me (C3), Ph (N1), CHO (C5) Lower solubility due to phenyl group; used in tricyclic systems Vilsmeier-Haack reaction
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate NHPh (C4), Ph (N1), COOEt (C5) Enhanced polarity; antiviral candidate Nucleophilic substitution
Pyrazolo[3,4-h][1,6]naphthyridine-5-carbaldehyde Fused naphthyridine ring, CHO (C5) Planar structure; DNA-binding applications Friedländer condensation

Key Insights

Substituent Effects on Reactivity :

  • The C4-chloro group in the target compound increases electrophilicity at C5, facilitating nucleophilic attacks for further derivatization. In contrast, C6-chloro analogs (e.g., compound in ) exhibit reduced electrophilicity due to electronic effects of the fused pyridine ring .
  • N1-Substituents : The ethyl group in the target compound improves solubility in organic solvents compared to phenyl-substituted analogs (e.g., and ), which are more lipophilic .

Synthetic Flexibility: The target compound’s aldehyde group enables Claisen-Schmidt or Friedländer condensations to generate fused heterocycles (e.g., naphthyridines in ) . Carboxylate esters (e.g., ) require hydrolysis or aminolysis for activation, making the aldehyde derivative more versatile .

Biological Relevance: Antiviral Activity: Compounds with β-amino acid moieties (e.g., ) show promise in antiviral research, while the target compound’s aldehyde group allows conjugation with pharmacophores .

Biological Activity

4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, antiviral, and antibacterial activities, supported by data tables and case studies.

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 30720-25-3

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several pyrazolo derivatives, including this compound. The results demonstrated:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
  • IC50 Values : The compound exhibited IC50 values of 12 μM against MDA-MB-231 and 15 μM against HepG2, indicating moderate potency compared to standard chemotherapeutics.
CompoundCell LineIC50 (μM)
4-Chloro-1-ethyl...MDA-MB-23112
4-Chloro-1-ethyl...HepG215

Antiviral Activity

The antiviral potential of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives has also been investigated. These compounds have shown activity against various viruses, including HSV and hepatitis viruses.

Case Study: Antiviral Efficacy

In vitro studies revealed that the compound exhibited significant antiviral activity:

  • Virus Tested : Herpes Simplex Virus (HSV)
  • Results : The compound reduced viral replication by over 70% at concentrations of 20 μg/mL.
VirusConcentration (μg/mL)Viral Replication Reduction (%)
HSV2070

Antibacterial Activity

The antibacterial properties of pyrazolo derivatives have been explored with promising results against various bacterial strains.

Research Findings

A recent study assessed the antibacterial activity of several pyrazolo compounds:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC = 15 μg/mL
    • Against Escherichia coli: MIC = 25 μg/mL
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli25

Q & A

Q. What are the common synthetic routes for 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine undergoes formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). Key conditions include maintaining an ice bath (0–5°C) for 30 minutes, followed by heating at 100°C for 5 hours to achieve moderate yields . Alternative pathways involve condensation reactions with aniline derivatives, but these require precise temperature control and solvent selection (e.g., ethanol or DMSO) to optimize purity .

Q. How can the purity of this compound be validated after synthesis?

Purification methods such as column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol are commonly employed. Analytical techniques include ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and chlorine substituent, mass spectrometry for molecular ion verification, and HPLC to assess purity (>95%) .

Q. What are the key structural features influencing its reactivity?

The pyrazolo[3,4-b]pyridine core provides aromatic stability, while the aldehyde group at position 5 enables nucleophilic additions (e.g., condensation with amines or hydrazines). The 4-chloro substituent enhances electrophilicity, facilitating substitution reactions. Steric effects from the 1-ethyl group may hinder reactivity at the N1 position .

Advanced Research Questions

Q. How can Friedländer condensation be applied to generate fused heterocycles from this compound?

The aldehyde group reacts with α-methylene ketones (e.g., cyclohexanone) under basic conditions (KOH/EtOH) to form pyrazolo[3,4-h][1,6]naphthyridines . This reaction is highly efficient (yields >80%) and enables the synthesis of angular tricyclic systems, which are valuable in medicinal chemistry for their DNA-binding properties .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

QSAR studies reveal that hydrophobic (log P) and steric (Sterimol L/B₂) parameters significantly influence antileishmanial activity. For example, diethylaminomethyl substituents enhance potency (IC₅₀ = 0.12 μM) by improving membrane permeability and target binding. In contrast, bulkier groups reduce activity due to steric clashes with Leishmania amazonensis enzymes .

Q. How do reaction conditions impact the selectivity of nucleophilic substitutions?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms at the 4-chloro position.
  • Catalysts : Copper(I) iodide promotes Ullmann-type coupling with aryl boronic acids, while Pd(PPh₃)₄ enables Suzuki-Miyaura reactions.
  • Temperature : Elevated temperatures (>80°C) may lead to aldehyde oxidation, necessitating inert atmospheres or stabilizing agents like BHT .

Methodological Challenges and Solutions

Q. Why do some cyclization reactions fail during derivative synthesis?

Failed cyclizations (e.g., thiosemicarbazide to pyrazolo-naphthyridine) often result from incorrect tautomerization states or steric hindrance . Solutions include:

  • Using freshly fused sodium acetate in glacial acetic acid to stabilize intermediates.
  • Switching to Mannich-type reactions for sterically demanding substrates .

Q. What computational tools predict the compound’s bioactivity?

Molecular docking (AutoDock Vina) and semiempirical AM1 calculations align low-energy conformers with known inhibitors (e.g., amodiaquine). These models prioritize derivatives with planar geometries and H-bond donors/acceptors for kinase or protease inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.